![molecular formula C8H14F3NO B1524460 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol CAS No. 831169-69-8](/img/structure/B1524460.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Overview
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a compound of interest due to its potential therapeutic applications. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its ability to enhance the pharmacokinetic properties of drugs.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Potential Targets:
- Dihydroorotate dehydrogenase (DHODH) : This enzyme is critical in the de novo synthesis of pyrimidines and is a validated target for antimalarial therapies .
- EZH2 Inhibition : Compounds similar to this compound have shown potential in inhibiting EZH2, which is implicated in various cancers .
Biological Activity
The biological activity has been extensively studied in vitro and in vivo. Below are summarized findings from various studies:
Case Studies
Several case studies illustrate the pharmacological potential of this compound:
- Antimalarial Activity : In a study involving a mouse model infected with Plasmodium berghei, administration of the compound resulted in a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that the compound may effectively target the malaria parasite's metabolic pathways .
- Cancer Therapeutics : A recent trial evaluated the efficacy of EZH2 inhibitors derived from similar chemical scaffolds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .
Scientific Research Applications
Overview
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a synthetic organic compound characterized by a piperidine ring with a trifluoroethyl substituent and a hydroxymethyl group. Its unique structural features contribute to its potential applications in various scientific and pharmaceutical fields. This article explores the compound's applications, particularly in drug discovery, biological activity, and chemical synthesis.
Pharmaceutical Development
The compound shows promise as a lead molecule in drug discovery due to its predicted biological activities. It has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This compound may serve as a precursor for developing new anticancer agents .
- Neuroprotective Effects : Similar piperidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases .
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, providing protection against oxidative stress .
Chemical Synthesis
This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique trifluoroethyl substituent allows for the development of novel compounds with enhanced biological activity or improved pharmacokinetic properties .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : To predict binding affinities to various receptors and enzymes.
- In vitro Assays : To evaluate the biological activity against specific targets.
These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes key features of these compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Fluoropropyl)piperidin-4-ylmethanol | Piperidine with a propyl fluorinated group | Enhanced lipophilicity |
1-(Trifluoromethyl)piperidin-4-ylmethanol | Piperidine with trifluoromethyl substitution | Higher bioactivity potential |
1-(Ethyl)piperidin-4-ylmethanol | Piperidine with an ethyl group | Less hydrophobic compared to trifluoroethyl |
These compounds differ primarily in their substituents on the piperidine ring and their resulting physicochemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and alters metabolic stability compared to other substituents .
Case Studies
Recent studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:
- Anticancer Research : A study demonstrated that piperidine derivatives could effectively inhibit tumor growth in xenograft models, suggesting that modifications like trifluoroethyl substitution could enhance efficacy against specific cancer types .
- Neuroprotection : Research on neuroprotective agents has shown that certain piperidine derivatives can reduce neuronal cell death in models of oxidative stress-induced injury .
- Drug Development : The compound has been explored as part of combinatorial chemistry efforts aimed at generating libraries of biologically active compounds for high-throughput screening against various diseases .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSUBQANRFWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680470 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831169-69-8 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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